REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].N[C@H](C(O)=O)[CH2:11][C:12]1[CH:21]=C2C(C=CC=C2)=C[CH:13]=1.[OH-].[K+].Br[CH2:28][CH:29]([CH3:31])[CH3:30]>C(O)C>[CH3:11][CH:12]([CH3:21])[CH2:13][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:28][CH:29]([CH3:31])[CH3:30] |f:2.3|
|
Name
|
|
Quantity
|
220.22 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
10.49 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
108.75 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
alkyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed further overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
CC(COC1=C(C=CC=C1)OCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |